molecular formula C17H22ClNO3 B14903955 tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

Cat. No.: B14903955
M. Wt: 323.8 g/mol
InChI Key: VAIIJYZOBWVGGE-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a benzofuran derivative with a piperidine moiety under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating novel compounds with potential biological activity .

Biology: In biological research, this compound can be used to study the interactions between spirocyclic molecules and biological targets. Its structure allows for the exploration of new binding sites and mechanisms of action .

Medicine: Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and polymer synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

tert-butyl 6-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(20)19-8-6-17(7-9-19)11-12-4-5-13(18)10-14(12)21-17/h4-5,10H,6-9,11H2,1-3H3

InChI Key

VAIIJYZOBWVGGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

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